molecular formula C15H8ClNO5 B14173920 2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one CAS No. 920006-34-4

2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one

Cat. No.: B14173920
CAS No.: 920006-34-4
M. Wt: 317.68 g/mol
InChI Key: TXSIWBDMPGEZMX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a nitro group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with 4-hydroxy-6-nitro-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted chromen-4-one derivatives with different functional groups.

Scientific Research Applications

    Chemistry: This compound serves as a valuable intermediate in the synthesis of other biologically active molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its ability to modulate biological pathways.

    Medicine: Research has shown that chromen-4-one derivatives possess anti-inflammatory, anticancer, and antimicrobial properties, making this compound a promising candidate for drug development.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating the activity of these enzymes and affecting various biological processes. The presence of the hydroxy, nitro, and chlorophenyl groups contributes to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one can be compared with other similar compounds such as:

    2-(2-Chlorophenyl)-4H-chromen-4-one: Lacks the hydroxy and nitro groups, which may result in different biological activities and properties.

    5-Hydroxy-6-nitro-2H-chromen-2-one: Lacks the chlorophenyl group, which may affect its binding affinity and specificity towards certain targets.

    2-(2-Chlorophenyl)-5-hydroxy-4H-chromen-4-one: Lacks the nitro group, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in the combination of these functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

920006-34-4

Molecular Formula

C15H8ClNO5

Molecular Weight

317.68 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-hydroxy-6-nitrochromen-4-one

InChI

InChI=1S/C15H8ClNO5/c16-9-4-2-1-3-8(9)13-7-11(18)14-12(22-13)6-5-10(15(14)19)17(20)21/h1-7,19H

InChI Key

TXSIWBDMPGEZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)[N+](=O)[O-])Cl

Origin of Product

United States

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